Glutamic acid diethyl ester

説明

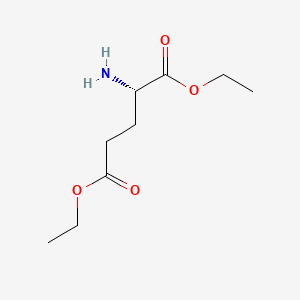

Structure

3D Structure

特性

IUPAC Name |

diethyl (2S)-2-aminopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERPVHLYIHBEFW-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1118-89-4 (hydrochloride) |

Source

|

| Record name | Glutamic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90167772 |

Source

|

| Record name | Glutamic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16450-41-2, 55895-85-7 |

Source

|

| Record name | Glutamic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QM1L3N85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Glutamic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid diethyl ester, a diester derivative of the non-essential amino acid L-glutamic acid, is a compound of significant interest in biochemical research and pharmaceutical development.[1] It serves as a crucial building block in peptide synthesis and as a key intermediate in the manufacturing of various pharmaceutical agents, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its hydrochloride salt, for which the most extensive data is available. The guide includes detailed tables of its physical and spectral properties, experimental protocols for its synthesis and analysis, and visualizations of its role in relevant biological pathways.

Chemical and Physical Properties

This compound is most commonly handled in its hydrochloride salt form (L-glutamic acid diethyl ester hydrochloride), which presents as a white to off-white crystalline powder.[1][2] This salt form exhibits high solubility in water and stability under a range of conditions, making it suitable for various applications in drug formulation and development.[1]

Table 1: General and Physical Properties of L-Glutamic Acid Diethyl Ester Hydrochloride

| Property | Value | References |

| Chemical Names | L-Glutamic acid diethyl ester hydrochloride, Diethyl L-glutamate hydrochloride, H-Glu(OEt)-OEt·HCl | [3] |

| CAS Number | 1118-89-4 | [1] |

| Molecular Formula | C₉H₁₈ClNO₄ | [4][5] |

| Molecular Weight | 239.70 g/mol | [4][6] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Melting Point | 108-110 °C | [3][6][7] |

| Solubility | Soluble in water | [1][7] |

| Optical Rotation | [α]¹⁸/D +22° (c=1 in H₂O) | [3][6] |

Spectral Data

The structural confirmation of this compound hydrochloride is achieved through various spectroscopic techniques. Below is a summary of the available spectral data.

Table 2: Spectroscopic Data for L-Glutamic Acid Diethyl Ester Hydrochloride

| Spectroscopic Technique | Data Source/Reference |

| ¹H NMR | --INVALID-LINK-- |

| ¹³C NMR | --INVALID-LINK--, --INVALID-LINK-- |

| FTIR | --INVALID-LINK--[4], --INVALID-LINK-- |

| Mass Spectrometry | Fragmentation patterns for esters and amines are well-established.[8] For glutamine derivatives, a notable fragmentation is the neutral loss of 73 Da.[9] |

Note: While direct links to spectra are provided, detailed peak assignments and coupling constants may require further analysis of the raw data.

Experimental Protocols

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

A common method for the synthesis of L-glutamic acid diethyl ester hydrochloride involves the reaction of L-glutamic acid with ethanol (B145695) in the presence of a chlorinating agent like thionyl chloride or triphosgene (B27547).[4][5]

Materials:

-

L-Glutamic acid

-

Ethanol

-

Triphosgene

-

Methyl tert-butyl ether

-

Nitrogen gas

-

500 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

30% aqueous sodium hydroxide (B78521) solution (for absorption system)

Procedure:

-

To a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide absorption system), add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene.[4][5]

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[4][5]

-

Cool the system to 20-25°C and purge with nitrogen gas for 30 minutes to remove any generated hydrogen chloride gas.[4][5]

-

Recover the excess triphosgene and ethanol by distillation.[4][5]

-

To the residue, add 100 mL of methyl tert-butyl ether for pulping.[4][5]

-

Filter the resulting solid and dry to obtain L-glutamic acid diethyl ester hydrochloride.[4][5]

-

The product purity can be analyzed by liquid chromatography.[4][5]

Caption: Synthesis workflow for L-glutamic acid diethyl ester hydrochloride.

Purification

The crude product from the synthesis can be purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot absolute ethanol, followed by the slow addition of diethyl ether and subsequent cooling to 0°C.[10] The recrystallized product is then washed with anhydrous ether and dried under vacuum.[10]

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of L-glutamic acid diethyl ester hydrochloride and the separation of its optical isomers can be achieved using HPLC.

Method for Optical Isomer Separation:

-

Stationary Phase: Silica gel chiral column (e.g., DAICEL CROWNPAKCR-I (+), 3.0 x 150mm, 5 µm).[11]

-

Mobile Phase: A mixture of aqueous perchloric acid solution (pH 2.0) and acetonitrile (B52724) (e.g., 60:40 v/v).[11]

-

Detection Wavelength: 205 nm.[11]

-

Column Temperature: 25 °C.[11]

-

Flow Rate: 1.0 mL/min.[11]

Caption: Workflow for the HPLC analysis of this compound enantiomers.

Biological Activity and Signaling Pathways

This compound (GDEE) is recognized as a glutamate (B1630785) antagonist.[10] It has been shown to block the effects of L-glutamate in the central nervous system.[12]

Antagonism of the Baroreceptor Reflex

Studies have demonstrated that GDEE can antagonize the baroreceptor reflex.[12] Microinjection of GDEE into the nucleus tractus solitarii (NTS), a key region for baroreflex afferent termination, produces a dose-dependent, transient increase in arterial pressure and heart rate.[12] This effect is consistent with the blockade of the actions of L-glutamate, which is believed to be a neurotransmitter in this pathway.[12]

Interaction with Glutamate Receptors

Glutamate exerts its effects through ionotropic (NMDA, AMPA, kainate) and metabotropic receptors. As a glutamate antagonist, GDEE likely interferes with the binding of glutamate to these receptors, thereby inhibiting downstream signaling. The antagonism of L-glutamate's cardiovascular effects by GDEE suggests an interaction with ionotropic glutamate receptors in the NTS.[12]

Caption: Proposed mechanism of glutamate antagonism by GDEE at the synapse.

Experimental Protocol for Assessing Glutamate Receptor Antagonism

While a specific protocol for GDEE is not detailed in the initial search, a general approach using electrophysiology can be outlined to measure the antagonistic effects on glutamate receptors.

Whole-Cell Patch-Clamp Electrophysiology: This technique allows for the measurement of ionic currents through glutamate receptors in response to agonist application, and the subsequent inhibition of these currents by an antagonist like GDEE.

Procedure Outline:

-

Cell Preparation: Use primary neuronal cultures or cell lines expressing specific glutamate receptor subtypes (e.g., HEK293 cells transfected with NMDA or AMPA receptor subunits).[12][13]

-

Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell.[12]

-

Agonist Application: Apply a known concentration of a glutamate receptor agonist (e.g., glutamate, NMDA, or AMPA) and record the resulting inward current.[12]

-

Antagonist Application: Perfuse the cell with a solution containing GDEE for a set period.

-

Co-application: Apply the agonist again in the presence of GDEE and record the current.

-

Data Analysis: Compare the current amplitude before and after the application of GDEE to quantify the level of antagonism.

Conclusion

This compound, particularly its hydrochloride salt, is a well-characterized compound with important applications in synthetic chemistry and pharmacology. This guide has summarized its key chemical and physical properties, provided detailed experimental protocols for its synthesis and analysis, and illustrated its role as a glutamate antagonist. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry, neuroscience, and drug development. Further investigation into the specific interactions of GDEE with different glutamate receptor subtypes and the properties of its free base form would be beneficial for a more complete understanding of this versatile molecule.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sfdchem.com [sfdchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. scielo.br [scielo.br]

- 11. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Nomenclature of Glutamic Acid Diethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and key properties of glutamic acid diethyl ester. It is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this compound. This guide includes detailed information on its chemical identity, physicochemical properties, synthesis, and applications, with a focus on presenting data in a clear and accessible format.

Chemical Structure and Nomenclature

This compound is the diester derivative of glutamic acid, a non-essential amino acid, where both the alpha- and gamma-carboxylic acid groups are esterified with ethanol (B145695). The L-isomer is the most common form.

IUPAC Name: diethyl (2S)-2-aminopentanedioate[1]

Synonyms: Diethyl L-glutamate, L-Glutamic acid diethyl ester, H-Glu(OEt)-OEt[1][2]

Chemical Formula: C9H17NO4[1]

Molecular Weight: 203.24 g/mol [1]

CAS Number:

-

L-Glutamic acid diethyl ester: 16450-41-2[1]

-

L-Glutamic acid diethyl ester hydrochloride: 1118-89-4[3]

-

D-Glutamic acid diethyl ester: 13107-55-6

The structure consists of a central chiral carbon atom bonded to an amino group, a hydrogen atom, a propionate (B1217596) ethyl ester group, and a carboxylate ethyl ester group.

Caption: Chemical structure of L-Glutamic acid diethyl ester.

Physicochemical Properties

The quantitative data for L-glutamic acid diethyl ester and its hydrochloride salt are summarized in the tables below for easy comparison. Data for the free ester is limited, with some values being predicted. The hydrochloride salt is more commonly characterized.

Table 1: Physicochemical Properties of L-Glutamic Acid Diethyl Ester

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Boiling Point | 239 °C (predicted) | |

| Solubility | Soluble in water and alcohol |

Table 2: Physicochemical Properties of L-Glutamic Acid Diethyl Ester Hydrochloride

| Property | Value | Source |

| Molecular Formula | C9H18ClNO4 | [3] |

| Molecular Weight | 239.70 g/mol | |

| Melting Point | 108-110 °C | [4] |

| Optical Rotation | [α]D¹⁸ +22° (c=1 in H₂O) | [4] |

| Solubility | Soluble in water |

Experimental Protocols

Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

A common method for the synthesis of L-glutamic acid diethyl ester hydrochloride involves the esterification of L-glutamic acid with ethanol in the presence of an activating agent like triphosgene (B27547) or thionyl chloride.

Materials:

-

L-Glutamic acid

-

Ethanol

-

Triphosgene

-

Methyl tert-butyl ether

-

Nitrogen gas

-

30% aqueous sodium hydroxide (B78521) solution (for trap)

-

Four-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

Procedure:

-

To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a sodium hydroxide trap, add 300 g of ethanol.[5]

-

Add 14.7 g (0.10 mol) of L-glutamic acid to the ethanol with stirring.[5]

-

Carefully add 25.0 g (0.08 mol) of triphosgene to the mixture.[5]

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[5]

-

After 5 hours, cool the reaction mixture to 20-25°C.[5]

-

Purge the system with nitrogen gas for 30 minutes to remove any residual hydrogen chloride gas.[5]

-

Recover the excess triphosgene and ethanol by distillation.[5]

-

To the residue, add 100 mL of methyl tert-butyl ether and stir to form a slurry (trituration).[5]

-

Filter the white solid product and dry it to obtain L-glutamic acid diethyl ester hydrochloride. The reported yield is approximately 98.0% with a purity of 99.7% as determined by liquid chromatography.[5]

Caption: Workflow for the synthesis of L-glutamic acid diethyl ester HCl.

HPLC Analysis for Optical Purity

The separation and detection of L-glutamic acid diethyl ester hydrochloride and its D-optical isomer can be achieved using high-performance liquid chromatography (HPLC).

Chromatographic Conditions:

-

Instrument: Agilent 1260 High-Performance Liquid Chromatograph or equivalent.

-

Column: DAICEL CROWNPAK CR-I (+), 3.0 x 150 mm, 5 µm.

-

Mobile Phase: A mixture of aqueous perchloric acid solution (pH 2.0) and acetonitrile (B52724) (60:40 v/v).

-

Detection Wavelength: 205 nm.

-

Column Temperature: 25 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Test Solution: Prepare a solution of L-glutamic acid diethyl ester hydrochloride in water at a concentration of approximately 6 mg/mL.

This method allows for the effective separation and quantification of the L- and D-enantiomers, ensuring the quality control of the final product.

Applications in Research and Development

This compound serves as a versatile molecule in various scientific fields, from biochemical research to pharmaceutical development.

Glutamate (B1630785) Antagonist and Neurochemical Research

L-glutamic acid diethyl ester hydrochloride is known to be an inhibitor of glutamic acid decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[6] By inhibiting GAD, it can modulate the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system. This property makes it a useful tool in neurochemical research to study the roles of glutamate and GABA in various physiological and pathological processes.

Caption: GDEE inhibits the conversion of glutamate to GABA by GAD.

Intermediate in Pharmaceutical Synthesis

Due to its structural similarity to glutamic acid and its protected carboxylic acid groups, this compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the development of drugs targeting neurological disorders where the glutamatergic system is implicated. It also serves as a key compound in the design and synthesis of novel anti-tumor drugs, such as diaminotransferase inhibitors.[7]

Building Block in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the side chain of glutamic acid must be protected to prevent unwanted side reactions. This compound, with its gamma-carboxyl group protected as an ethyl ester, can be used as a building block in the synthesis of peptides containing glutamic acid residues. The ethyl ester protecting group is stable under the conditions of Fmoc-based peptide synthesis and can be removed during the final cleavage and deprotection step.

Caption: Experimental workflow for SPPS using a Glu(OEt) derivative.

This technical guide provides a foundational understanding of this compound. For more specific applications and in-depth analytical data, consulting the primary literature is recommended.

References

- 1. diethyl L-glutamate [chembk.com]

- 2. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. L-グルタミン酸ジエチルエステル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Glutamic Acid Dimethyl Ester Hydrochloride CAS 23150-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Glutamic Acid Diethyl Ester Hydrochloride: A Technical Guide for Researchers

CAS Number: 1118-89-4

This technical guide provides an in-depth overview of L-Glutamic Acid Diethyl Ester Hydrochloride, a versatile compound with significant applications in pharmaceutical development, biochemical research, and beyond. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key experimental applications.

Chemical and Physical Properties

L-Glutamic acid diethyl ester hydrochloride is the hydrochloride salt of the diethyl ester of L-glutamic acid. The esterification of the carboxyl groups enhances its solubility in organic solvents, making it a valuable intermediate in various synthetic procedures.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of L-Glutamic Acid Diethyl Ester Hydrochloride

| Property | Value | Reference |

| CAS Number | 1118-89-4 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₄·HCl | [1][2] |

| Molecular Weight | 239.70 g/mol | [2][4] |

| Appearance | White powder or crystals | [1] |

| Melting Point | 102-110 °C | [1][2] |

| Purity | ≥ 97-98% | [1][2] |

| Optical Rotation | [α]D²⁰ = +22.5 ± 2º (c=5% in Water) | [1] |

| IUPAC Name | Diethyl (2S)-2-aminopentanedioate hydrochloride | [3][4] |

| Synonyms | L-Glu(OEt)-OEt·HCl, H-Glu(OEt)-OEt·HCl, Diethyl L-glutamate hydrochloride | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of L-Glutamic Acid Diethyl Ester Hydrochloride. Below are the characteristic spectral data.

Table 2: Spectroscopic Data of L-Glutamic Acid Diethyl Ester Hydrochloride

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, D₂O) | δ 4.20 (q, 4H, –OCH₂CH₃), 3.40 (m, 1H, α-CH), 2.40–2.10 (m, 4H, –CH₂–), 1.30 (t, 6H, –OCH₂CH₃) | [4] |

| ¹³C NMR (100 MHz, D₂O) | δ 173.5 (C=O, ester), 172.8 (C=O, ester), 60.1 (–OCH₂), 53.2 (α-C), 30.4–28.1 (–CH₂–), 14.0 (–CH₃) | [4] |

| Infrared (IR) | ~1740 cm⁻¹ (ester C=O stretch), ~2500–3000 cm⁻¹ (ammonium chloride stretch), ~3300 cm⁻¹ (N–H stretch) | [4] |

Synthesis Protocol

The following is a detailed protocol for the synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride from L-glutamic acid.

Experimental Protocol: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

Materials:

-

L-Glutamic Acid (0.10 mol, 14.7 g)

-

Ethanol (B145695) (300 g)

-

Triphosgene (B27547) (0.08 mol, 25.0 g)

-

Methyl tert-butyl ether (100 mL)

-

Nitrogen gas

-

30% aqueous sodium hydroxide (B78521) solution (for trap)

-

500 mL four-necked round-bottomed flask

-

Mechanical stirrer, thermometer, reflux condenser

Procedure:

-

Equip a 500 mL four-necked round-bottomed flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a trap containing 30% aqueous sodium hydroxide solution.

-

To the flask, add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.[1]

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[1]

-

After the reaction is complete, cool the system to 20-25°C.

-

Purge the system with nitrogen gas for 30 minutes to remove the hydrogen chloride gas generated during the reaction.[1]

-

Recover the excess triphosgene and ethanol by distillation under reduced pressure.

-

To the resulting residue, add 100 mL of methyl tert-butyl ether and stir to form a slurry (pulping).

-

Filter the solid product and dry it to obtain L-glutamic acid diethyl ester hydrochloride as a white solid.[1]

-

The expected yield is approximately 23.5 g (98.0%), with a purity of around 99.7% as determined by liquid chromatography.[1]

Applications and Mechanism of Action

L-Glutamic acid diethyl ester hydrochloride is a key building block in peptide synthesis and a modulator of glutamatergic neurotransmission.

Peptide Synthesis

The compound serves as a C-terminally protected glutamic acid derivative. The hydrochloride salt is typically neutralized in situ to liberate the free amine for coupling with an N-protected amino acid or peptide.

Materials:

-

N-protected amino acid (e.g., Z-Ala-OH) (1.0 equivalent)

-

L-Glutamic acid diethyl ester hydrochloride (1.0 equivalent)

-

Coupling agent (e.g., DCC or EDC·HCl) (1.0-1.1 equivalents)

-

Coupling additive (e.g., HOBt) (1.0 equivalent)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve the N-protected amino acid in the anhydrous solvent in a reaction vessel.

-

Cool the solution to 0°C in an ice bath.

-

Add the coupling agent and additive (e.g., EDC·HCl and HOBt) and stir for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve L-Glutamic acid diethyl ester hydrochloride in the anhydrous solvent.

-

Add the tertiary amine base dropwise at 0°C to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

Add the neutralized L-Glutamic acid diethyl ester solution to the activated N-protected amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, filter off any precipitated urea (B33335) byproduct (if DCC is used).

-

Proceed with a standard aqueous work-up: dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography or recrystallization.

Role in Neuropharmacology

The role of L-Glutamic acid diethyl ester hydrochloride in neuropharmacology is complex, with literature describing it as both a glutamate (B1630785) antagonist and an inhibitor of glutamic acid decarboxylase (GAD).[5][6]

-

Glutamate Antagonism: As a structural analog of glutamate, it can compete for binding sites on glutamate receptors. Some studies have shown it to act as an antagonist, particularly in the context of blocking the baroreceptor reflex in the nucleus tractus solitarii (NTS), suggesting it interferes with L-glutamate neurotransmission.[5][6]

-

GAD Inhibition: It has been reported to inhibit glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate into the inhibitory neurotransmitter GABA.[5] By inhibiting GAD, it could lead to an accumulation of glutamate and a reduction in GABA levels, thereby altering the excitatory/inhibitory balance in the brain.

The precise mechanism—whether it acts primarily as a receptor antagonist or an enzyme inhibitor—may be concentration-dependent and specific to the neuronal system being studied.

This protocol outlines a conceptual method to assess the inhibitory effect of L-Glutamic acid diethyl ester hydrochloride on GAD activity, based on detecting the consumption of glutamate.

Principle: The activity of GAD is measured by monitoring the rate of glutamate consumption. A glutamate-selective biosensor, such as one employing glutamic acid oxidase (GAO), can be used to measure glutamate concentration in real-time. GAO oxidizes glutamate, producing α-ketoglutarate and hydrogen peroxide (H₂O₂). The H₂O₂ can be detected amperometrically. A decrease in the rate of glutamate consumption in the presence of the test compound indicates GAD inhibition.[7]

Materials:

-

Purified GAD enzyme

-

L-Glutamic acid (substrate)

-

L-Glutamic acid diethyl ester hydrochloride (inhibitor)

-

Glutamic acid oxidase (GAO) biosensor with an amperometric H₂O₂ electrode

-

Reaction buffer (e.g., phosphate (B84403) buffer at optimal pH for GAD)

Procedure:

-

Calibrate the GAO biosensor with standard solutions of L-glutamic acid.

-

In a thermostated reaction cell containing the reaction buffer, add a known concentration of L-glutamic acid.

-

Initiate the reaction by adding a specific amount of GAD enzyme.

-

Monitor the decrease in glutamate concentration over time using the biosensor to establish the baseline GAD activity. The rate of decrease corresponds to the rate of the GAD-catalyzed reaction.

-

Repeat the experiment by pre-incubating the GAD enzyme with various concentrations of L-Glutamic acid diethyl ester hydrochloride for a set period before adding the glutamate substrate.

-

Monitor the rate of glutamate consumption in the presence of the inhibitor.

-

Compare the reaction rates with and without the inhibitor to determine the extent of inhibition. Calculate IC₅₀ values if applicable.

Safety and Handling

L-Glutamic acid diethyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a cool, dry place, typically at 0-8°C, to ensure its stability.[1]

Conclusion

L-Glutamic acid diethyl ester hydrochloride is a compound of significant interest to the scientific community. Its utility as a synthetic intermediate, particularly in peptide chemistry, is well-established. Furthermore, its interactions with the glutamatergic system present opportunities for research in neuropharmacology. This guide provides a foundational resource for professionals working with this versatile molecule.

References

- 1. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antagonism of the baroreceptor reflex by glutamate diethyl ester, an antagonist to L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Glutamic Acid Diethyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid diethyl ester (GDEE), a diester derivative of the excitatory neurotransmitter glutamic acid, has been a subject of scientific inquiry for its role as a glutamate (B1630785) antagonist. This document provides a comprehensive technical guide on the biological activity of GDEE, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of action. GDEE's ability to modulate glutamatergic neurotransmission has led to its use as a research tool to investigate the physiological and pathological roles of glutamate receptors. Furthermore, recent studies have unveiled its potential antibacterial properties, opening new avenues for its application.

Neurobehavioral Effects

This compound has been demonstrated to exert notable effects on the central nervous system, primarily through its antagonism of glutamate receptors. These effects have been characterized in various rodent models, revealing its influence on locomotor activity, learning, and memory.

Quantitative Data on Neurobehavioral Effects

| Test | Species | Dose (mg/kg, i.p.) | Effect |

| Open Field Test | Mice | 200 and 500 | Decreased locomotor activity and exploratory patterns[1] |

| Forced Swim Test | Mice | 100 and 200 | Diminished the immobilization period[1] |

| Passive Avoidance | Mice | 100-200 | Disrupted passive avoidance reaction (memory acquisition and retrieval)[1] |

Experimental Protocols

-

Objective: To assess spontaneous locomotor activity and exploratory behavior.

-

Apparatus: A square arena (e.g., 50x50 cm) with walls, often equipped with infrared beams or video tracking software to monitor movement.

-

Procedure:

-

Mice are administered this compound (200 and 500 mg/kg, intraperitoneally) or a vehicle control.[1]

-

After a set period (e.g., 1 hour), each mouse is placed in the center of the open field.[1]

-

Behavior is recorded for a defined duration (e.g., 5-10 minutes).

-

Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in these parameters is indicative of reduced locomotor activity and exploratory behavior.

-

-

Objective: To evaluate antidepressant-like activity.

-

Apparatus: A transparent cylindrical tank filled with water (e.g., 25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Mice are treated with GDEE (100 and 200 mg/kg, i.p.) or a control.[1]

-

Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes).

-

The duration of immobility (floating with minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test. A reduction in immobility time is interpreted as an antidepressant-like effect.[1]

-

-

Objective: To assess learning and memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

GDEE (100-200 mg/kg, i.p.) is administered 30 minutes before the acquisition trial or the retrieval trial.[1]

-

Retrieval Trial: After a set interval (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. An increased latency indicates successful memory of the aversive stimulus. Disruption of this by GDEE suggests an impairment of memory acquisition or retrieval.[1]

-

Antagonism of Glutamate Receptors

The primary mechanism underlying the neurobehavioral effects of this compound is its antagonism of glutamate receptors. Specifically, it has been identified as a non-NMDA receptor antagonist, with a preference for the quisqualate subtype of ionotropic glutamate receptors, which are now more commonly known as AMPA receptors.

Iontophoretic Studies

Iontophoretic application of GDEE has been used to directly assess its antagonist effects on neuronal excitation. In a key study, GDEE was applied to rat striatal neurons that were excited by cortical stimulation.[2]

-

Methodology:

-

Multi-barreled micropipettes were used for extracellular recording and iontophoretic application of substances.

-

Rat striatal cells were excited by cortical stimulation.

-

This compound was applied iontophoretically with currents ranging from +50 to +125 nA.[2]

-

-

Key Findings:

-

GDEE almost completely and reversibly suppressed the excitation induced by cortical stimulation in 90% of the cells tested.[2]

-

GDEE also suppressed neuronal excitation produced by the iontophoretic application of glutamate, aspartate, and DL-homocysteic acid.[2]

-

Another study found that AMPA currents in embryonic chick motoneurons were insensitive to GDEE.[3]

-

This evidence strongly suggests that GDEE acts as a competitive antagonist at glutamate binding sites on certain glutamate receptor subtypes.

Signaling Pathway

This compound's antagonism of AMPA receptors directly interferes with the initial phase of fast excitatory synaptic transmission in the central nervous system.

Antibacterial Activity

Recent research has highlighted the potential of this compound as an antibacterial agent. A 2023 study investigated its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[4]

Quantitative Data on Antibacterial Activity

| Bacterial Strain | Type | MIC (mg/mL) | MBC (mg/mL) |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 12.75 | 51 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 12.75 | 25.5 |

| Streptococcus pyogenes ATCC 19615 | Gram-positive | 12.75 | 25.5 |

| Escherichia coli ATCC 25922 | Gram-negative | 25.5 | 25.5 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 12.75 | 25.5 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 25.5 | 25.5 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., 10^5 CFU/mL).

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of GDEE in which no visible bacterial growth (turbidity) is observed.

-

-

Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure:

-

Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate.

-

The plates are incubated (e.g., 37°C for 24 hours).

-

The MBC is the lowest concentration of GDEE that results in no bacterial growth on the agar plate.

-

-

Objective: To assess the effect of a compound on the formation of bacterial biofilms.

-

Procedure:

-

Bacterial suspensions are incubated in 96-well plates with various concentrations of GDEE.

-

After an incubation period that allows for biofilm formation, the planktonic cells are removed, and the wells are washed.

-

The adherent biofilm is stained with crystal violet.

-

The stain is solubilized, and the absorbance is measured using a spectrophotometer to quantify the biofilm mass.

-

Conclusion

This compound serves as a valuable pharmacological tool for the study of the glutamatergic system, exhibiting clear antagonistic effects on non-NMDA receptors. Its impact on neurobehavioral parameters in animal models underscores the critical role of these receptors in locomotion, learning, and memory. The recent discovery of its antibacterial properties broadens the potential applications of this compound. Further research is warranted to elucidate the precise molecular interactions of GDEE with its targets and to explore its therapeutic potential in both neurological and infectious disease contexts. This technical guide provides a foundational understanding of the biological activities of GDEE for researchers and professionals in the field of drug development.

References

- 1. [Psychotropic effects of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of cortical excitation of striatal neurons by this compound: evidence for glutamic acid as an excitatory transmitter in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Glutamic Acid Diethyl Ester (GDEE) as a Glutamate Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid diethyl ester (GDEE) is a synthetic derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid. It has been historically investigated for its role as a glutamate (B1630785) receptor antagonist. This technical guide provides a comprehensive overview of GDEE, focusing on its mechanism of action, receptor subtype selectivity, and its effects in various experimental paradigms. The information is tailored for professionals in neuroscience research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Mechanism of Action

GDEE functions as a competitive antagonist at ionotropic glutamate receptors, primarily targeting AMPA and kainate receptor subtypes.[1] As a competitive antagonist, GDEE binds to the same site on the receptor as the endogenous ligand, glutamate, but fails to activate the receptor. This reversible binding increases the concentration of glutamate required to elicit a response, effectively dampening excitatory neurotransmission. Early electrophysiological studies on rat hippocampal neurons demonstrated that GDEE reversibly antagonizes the excitatory effects of both glutamate and aspartate, consistent with a competitive mechanism of action.[2]

Data Presentation: Antagonist Potency

Quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of GDEE across all glutamate receptor subtypes are not extensively available in the published literature. However, early studies utilizing dose-ratio analysis in electrophysiological experiments provide an estimation of its antagonist potency.

| Antagonist | Preparation | Agonist | Dose-Ratio | Estimated pA2 | Receptor Target(s) | Reference |

| GDEE | Rat cerebral cortex slices | Quisqualate | 0.53 (at 10 mM GDEE) | Not explicitly calculated | AMPA/Kainate | (Lodge et al., 1982) |

Experimental Protocols

Radioligand Binding Assay for Competitive Antagonist Affinity (Ki) Determination

This protocol outlines a general procedure to determine the binding affinity (Ki) of a competitive antagonist like GDEE for a specific glutamate receptor subtype.

Objective: To determine the Ki of GDEE for a glutamate receptor subtype (e.g., AMPA receptor) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target glutamate receptor subtype (e.g., from transfected HEK293 cells or brain tissue).

-

Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]AMPA).

-

Unlabeled GDEE.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the membrane preparation, and varying concentrations of unlabeled GDEE.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of GDEE that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol describes how to measure the functional antagonism of GDEE on glutamate receptor-mediated currents in cultured neurons.

Objective: To determine the effect of GDEE on the amplitude and kinetics of currents evoked by glutamate receptor agonists.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

Glutamate receptor agonist (e.g., glutamate, AMPA, or kainate).

-

GDEE.

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Pulling and Filling: Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.

-

Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell recording configuration.

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Apply the glutamate receptor agonist using a fast-perfusion system to evoke an inward current.

-

After obtaining a stable baseline response, co-apply the agonist with different concentrations of GDEE.

-

Record the changes in the amplitude and kinetics of the evoked currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents in the absence and presence of GDEE.

-

Construct a dose-response curve for GDEE's inhibition of the agonist-evoked current to determine the IC50.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of different fixed concentrations of GDEE.

-

Signaling Pathways

Antagonism of AMPA and kainate receptors by GDEE is expected to block the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon glutamate binding. This blockade will, in turn, inhibit the depolarization of the postsynaptic membrane and prevent the activation of downstream signaling cascades. Two key pathways that are modulated by AMPA and kainate receptor activity are the MAPK/ERK and CREB signaling pathways, which are critically involved in synaptic plasticity, learning, and memory.

Generalized AMPA/Kainate Receptor Signaling and its Inhibition by GDEE.

Conclusion

This compound is a historically significant glutamate antagonist, primarily acting on AMPA and kainate receptors through a competitive mechanism. While its potency is modest compared to modern antagonists, it has served as a valuable tool in early investigations of glutamatergic neurotransmission. The lack of comprehensive quantitative data on its binding affinities and functional inhibitory concentrations for specific receptor subtypes represents a significant gap in the literature. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to further characterize GDEE or to apply these methodologies to the study of novel glutamate receptor modulators. Future research focusing on detailed quantitative pharmacology and the specific downstream signaling effects of GDEE would provide a more complete understanding of this foundational glutamate antagonist.

References

Synthesis of L-Glutamic acid diethyl ester hydrochloride

An In-depth Technical Guide to the Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride

Introduction

L-Glutamic acid diethyl ester hydrochloride is a derivative of the non-essential amino acid L-Glutamic acid. It serves as a crucial intermediate in various chemical syntheses, particularly in the fields of medicinal chemistry and materials science. Its applications include the synthesis of oligo(γ-ethyl L-glutamate), L-glutamic acid-based dendritic compounds, and poly(α-peptides).[1] This document provides a comprehensive overview of the primary methodologies for its synthesis, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

The synthesis of L-Glutamic acid diethyl ester hydrochloride is primarily achieved through the esterification of the two carboxylic acid groups of L-Glutamic acid with ethanol (B145695). The most common and effective methods employ an acid catalyst to facilitate this transformation, a process known as Fischer-Speier esterification.[2] Key reagents used to generate the acidic conditions or act as activating agents include thionyl chloride and triphosgene (B27547).

Method 1: Esterification using Thionyl Chloride in Ethanol

This is a widely used method for preparing amino acid esters.[3] Thionyl chloride (SOCl₂) reacts with the alcohol (ethanol) in situ to generate hydrogen chloride (HCl) gas, which protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by ethanol.[4] This method is highly efficient, often resulting in high yields and purity.[5]

Overall Reaction:

Experimental Protocol:

A procedure adapted from the synthesis of the corresponding dimethyl ester is as follows:[5]

-

Reaction Setup : To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a caustic trap (e.g., 30% aqueous sodium hydroxide (B78521) solution), add 300 g of absolute ethanol.

-

Reagent Addition : Add 14.7 g (0.10 mol) of L-Glutamic acid to the ethanol.

-

Catalyst Introduction : While stirring, slowly add 30.0 g (0.25 mol) of thionyl chloride to the mixture. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction : Heat the mixture to 60-65°C and maintain this temperature with constant stirring for approximately 7 hours.

-

Work-up :

-

Cool the reaction mixture to 20-25°C.

-

Purge the system with an inert gas, such as nitrogen, for 30 minutes to remove any residual dissolved HCl and SO₂ gas.[5]

-

Recover the excess ethanol and thionyl chloride by distillation under reduced pressure.

-

To the resulting residue (which may be an oil or solid), add 100 mL of methyl tert-butyl ether (MTBE) and stir to form a slurry (pulping).[5]

-

-

Isolation : Filter the solid product, wash it with a small amount of fresh MTBE, and dry it under vacuum to yield the final white solid product.[5]

Method 2: Synthesis using Triphosgene in Ethanol

Triphosgene, a solid and safer alternative to phosgene (B1210022) gas, can also be used to facilitate the esterification. It reacts with the alcohol to generate the necessary acidic environment and activating species for the reaction to proceed. This method has been reported to produce L-Glutamic acid diethyl ester hydrochloride with very high yield and purity.[6]

Experimental Protocol:

-

Reaction Setup : In a 500 mL four-necked flask equipped with a stirrer, thermometer, and a reflux condenser connected to a caustic absorption system, add 300 g of ethanol.[6]

-

Reagent Addition : Add 14.7 g (0.10 mol) of L-Glutamic acid and 25.0 g (0.08 mol) of triphosgene to the flask.[6]

-

Reaction : Heat the mixture to 70-75°C and maintain this temperature with vigorous stirring for 5 hours.[6]

-

Work-up :

-

Isolation : Collect the white solid by filtration, wash with MTBE, and dry to obtain 23.5 g of L-Glutamic acid diethyl ester hydrochloride.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Method 1: Thionyl Chloride (Adapted)[5] | Method 2: Triphosgene[6] |

| Reactants | ||

| L-Glutamic Acid | 14.7 g (0.10 mol) | 14.7 g (0.10 mol) |

| Ethanol | 300 g | 300 g |

| Reagent/Catalyst | Thionyl Chloride, 30.0 g (0.25 mol) | Triphosgene, 25.0 g (0.08 mol) |

| Reaction Conditions | ||

| Temperature | 60-65°C | 70-75°C |

| Time | 7 hours | 5 hours |

| Results | ||

| Product Mass | ~20.8 g (based on dimethyl ester yield) | 23.5 g |

| Yield | ~98.1% (based on dimethyl ester yield) | 98.0% |

| Purity (HPLC) | ~99.5% (based on dimethyl ester yield) | 99.7% |

Visualizations

General Reaction Scheme

The diagram below illustrates the overall chemical transformation.

References

- 1. sfdchem.com [sfdchem.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pianetachimica.it [pianetachimica.it]

- 5. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile of L-Glutamic Acid Diethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Glutamic Acid Diethyl Ester Hydrochloride (CAS: 1118-89-4), a key intermediate in pharmaceutical synthesis and a valuable compound in biochemical research.[1] Understanding its solubility across various solvents is critical for its application in drug formulation, peptide synthesis, and neuropharmacological studies.

Quantitative Solubility Data

L-Glutamic Acid Diethyl Ester is most commonly available as its hydrochloride salt, which enhances its solubility in polar solvents.[2] The following table summarizes the available quantitative and qualitative solubility data for L-Glutamic Acid Diethyl Ester Hydrochloride and its related analogue, Dimethyl DL-Glutamate Hydrochloride, for comparative purposes.

| Compound | Solvent | Temperature | Solubility | Concentration |

| L-Glutamic Acid Diethyl Ester Hydrochloride | Water | Room Temperature | 5% (w/v) | 50 mg/mL |

| Water | Not Specified | Soluble | Not Specified | |

| Methanol | Not Specified | Soluble | Not Specified | |

| Dimethyl DL-Glutamate Hydrochloride | PBS (pH 7.2) | Not Specified | ~10 mg/mL | Not Specified |

| DMSO | Not Specified | 10 mg/mL | Not Specified | |

| Dimethyl Formamide (DMF) | Not Specified | 15 mg/mL | Not Specified | |

| Ethanol | Not Specified | 5 mg/mL | Not Specified |

Data for L-Glutamic Acid Diethyl Ester Hydrochloride from[2][3][4]. Data for Dimethyl DL-Glutamate Hydrochloride from[5][6].

Experimental Protocol: Gravimetric Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of L-Glutamic Acid Diethyl Ester Hydrochloride in a given solvent. This method is reliable for generating precise quantitative solubility data.

Objective: To determine the saturation solubility of L-Glutamic Acid Diethyl Ester Hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

L-Glutamic Acid Diethyl Ester Hydrochloride (powder form)[1]

-

Solvent of interest (e.g., Water, Ethanol, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.22 µm)

-

Drying oven

-

Pre-weighed collection vials

Procedure:

-

Sample Preparation: Add an excess amount of L-Glutamic Acid Diethyl Ester Hydrochloride to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to let the undissolved solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the undissolved solid.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. This step removes any suspended microparticles.

-

Solvent Evaporation: Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C) until a constant weight is achieved.

-

Mass Determination: Accurately weigh the collection vial containing the dried solute.

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution

Visualizations: Workflows and Biological Context

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the logical relationships within biological pathways relevant to the compound.

Caption: Experimental workflow for gravimetric solubility determination.

L-Glutamic acid diethyl ester can be used in neuropharmacology, potentially as an antagonist of glutamate-mediated neurosignaling.[5] The following diagram illustrates a simplified glutamate (B1630785) receptor signaling pathway to provide context for its application in research.

Caption: Potential antagonistic action on a glutamate receptor pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-Glu(OEt)-OEt.HCl | 1118-89-4 | Benchchem [benchchem.com]

- 3. L-Glutamic acid diethyl ester hydrochloride, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

L-Glutamic Acid Diethyl Ester: A Technical Guide for Researchers and Drug Development Professionals

Introduction: L-Glutamic acid diethyl ester, and more commonly its hydrochloride salt (CAS No: 1118-89-4), is a derivative of the non-essential amino acid L-glutamic acid.[1][2] It serves as a versatile building block and intermediate in a variety of chemical syntheses, particularly in the fields of peptide chemistry, polymer science, and pharmaceutical development.[3][4] This technical guide provides an in-depth overview of its commercial availability, key applications with detailed experimental protocols, and its role in specific synthetic pathways.

Commercial Availability and Supplier Specifications

L-Glutamic acid diethyl ester hydrochloride is readily available from a range of chemical suppliers. The compound is typically sold as a white to off-white crystalline powder with purity levels generally exceeding 97%.[2][3][5] For researchers and drug development professionals, sourcing high-purity material is crucial to ensure the integrity of experimental outcomes and the quality of synthesized products. Below is a summary of representative commercial offerings.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Price (USD) - Quantity |

| Sigma-Aldrich | L-Glutamic acid diethyl ester hydrochloride | 1118-89-4 | 97% | C₉H₁₇NO₄·HCl | 239.70 | $24.97 - (Price for unspecified quantity)[2] |

| Thermo Fisher Scientific | L-Glutamic acid diethyl ester hydrochloride, 98% | 1118-89-4 | 98% | C₉H₁₈ClNO₄ | 239.696 | $36.80 - 5 g[6] |

| Chem-Impex | L-Glutamic acid diethyl ester hydrochloride | 1118-89-4 | ≥ 98% (TLC) | C₉H₁₇NO₄·HCl | 239.7 | Not specified |

| Simson Pharma Limited | L-Glutamic Acid Diethyl Ester Hydrochloride | 1118-89-4 | Not specified | C₉H₁₇NO₄·HCl | 239.70 | Not specified[1] |

| Prominent Advanced Synthesis | L-Glutamic Acid Diethyl Ester Hydrochloride Acid | 1118-89-4 | 99.5% | Not specified | 239.70 | ₹ 9500/kg (approx. $114/kg) - 25 kg[4] |

Key Applications and Experimental Protocols

L-Glutamic acid diethyl ester hydrochloride is a valuable starting material for the synthesis of a variety of molecules, including peptides, polymers, and dendritic structures. Its esterified carboxyl groups and free amine provide handles for a range of chemical modifications.

Synthesis of L-Glutamic Acid-Based Dendritic Compounds

L-Glutamic acid diethyl ester hydrochloride is a key building block for the creation of chiral dendrimers. These highly branched, monodisperse macromolecules have applications in drug delivery and catalysis. The synthesis involves the activation of the carboxylic acid groups of a core molecule, followed by reaction with the amino group of L-glutamic acid diethyl ester.

Experimental Protocol: Synthesis of a First-Generation Dendrimer Fragment

This protocol is adapted from a general procedure for the synthesis of amino acid-based dendrons.[7]

Materials:

-

CBZ-L-Glutamic acid

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

L-Glutamic acid diethyl ester hydrochloride

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve L-Glutamic acid diethyl ester hydrochloride and triethylamine in dichloromethane (DCM) and cool the solution over an ice bath.

-

In a separate flask, dissolve CBZ-L-glutamic acid, HBTU, HOBt, and DIPEA in DCM at 0°C. Stir this activation mixture for 20 minutes.

-

Add the solution containing the L-Glutamic acid diethyl ester to the activated CBZ-L-glutamic acid mixture.

-

Stir the reaction mixture for 45 minutes at 0°C.

-

Purify the crude product by flash chromatography on silica gel to yield the desired dendrimer fragment.

Synthesis of Poly(α-peptides)

L-Glutamic acid diethyl ester hydrochloride can be used in the polymerization and copolymerization reactions, often catalyzed by proteases, to form poly(α-peptides).[8] These polymers have applications in biomaterials and drug delivery systems.

Experimental Protocol: Papain-Catalyzed Oligomerization of γ-ethyl L-glutamate

This protocol is based on the application of L-Glutamic acid diethyl ester hydrochloride in the synthesis of oligo(γ-ethyl L-glutamate) catalyzed by papain.[8]

Materials:

-

L-Glutamic acid diethyl ester hydrochloride

-

Papain (protease catalyst)

-

Appropriate buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer)

-

Reagents for pH adjustment (e.g., NaOH, HCl)

-

Dialysis tubing for purification

Procedure:

-

Dissolve L-Glutamic acid diethyl ester hydrochloride in the chosen buffer solution.

-

Adjust the pH of the solution to the optimal range for papain activity.

-

Add the papain enzyme to the reaction mixture to initiate oligomerization.

-

Incubate the reaction at a controlled temperature with gentle stirring for a defined period to allow for polymer formation.

-

Terminate the reaction, for example, by heating to denature the enzyme.

-

Purify the resulting oligo(γ-ethyl L-glutamate) by dialysis to remove unreacted monomer and the enzyme.

-

Lyophilize the purified product to obtain the solid oligo-peptide.

Synthetic Pathway Visualization

The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using L-Glutamic acid diethyl ester hydrochloride as a starting material, employing solid-phase peptide synthesis (SPPS) principles.

Caption: Generalized workflow for solid-phase dipeptide synthesis.

Biological Role and Signaling

The following diagram illustrates a simplified representation of a generic G-protein coupled receptor (GPCR) signaling pathway, which can be modulated by antagonists synthesized using L-Glutamic acid diethyl ester as a precursor.

Caption: Simplified GPCR signaling pathway under antagonist influence.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. L -Glutamic acid diethyl ester 97 1118-89-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of Glutamic Acid Diethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safety, handling, and key experimental protocols for Glutamic acid diethyl ester hydrochloride (CAS No. 1118-89-4). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

Chemical and Physical Properties

This compound hydrochloride is a derivative of the non-essential amino acid L-glutamic acid. It is commonly used as an intermediate in peptide synthesis and various pharmaceutical applications, particularly in neuropharmacology research.[1][2] Its hydrochloride salt form enhances stability and solubility.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ClNO₄ | [4] |

| Molecular Weight | 239.70 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 108 - 110 °C | [5][6] |

| Solubility | Soluble in water | [5] |

| Optical Rotation | [α]¹⁸/D +22°, c = 1 in H₂O | [5] |

| Flash Point | Not applicable | [6] |

| Boiling Point | Not applicable | [6] |

| Vapor Pressure | No information available | [6] |

Safety and Hazard Information

GHS Classification

While some sources indicate that this chemical does not meet GHS hazard criteria, it is predominantly classified as:

Hazard Statements:

Precautionary Statements:

Toxicological Data

The toxicological properties of this compound hydrochloride have not been fully investigated.[1] The available data is limited.

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal | > 2 g/kg | [9] |

| LD50 | Rat | Oral | No data available | [10] |

| LD50 | Rat | Dermal | No data available | [10] |

Handling and Storage

Handling:

-

Handle in a well-ventilated place.[8]

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.[8]

-

Avoid formation of dust and aerosols.[8]

-

Use non-sparking tools.[8]

-

Prevent fire caused by electrostatic discharge steam.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store in an inert atmosphere.[9]

-

Incompatible with strong oxidizing agents.[6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [8] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: No data available.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[8]

-

Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[8]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes the synthesis from L-glutamic acid and triphosgene (B27547).[11]

Materials:

-

L-glutamic acid

-

Triphosgene

-

Methyl tert-butyl ether

-

500 mL four-necked round-bottomed flask with mechanical stirrer, thermometer, and reflux condenser

-

30% aqueous sodium hydroxide (B78521) solution (for absorption system)

Procedure:

-

To the 500 mL four-necked flask, add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene sequentially.

-

Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.

-

After the reaction is complete, cool the system to 20-25°C.

-

Remove the hydrogen chloride gas generated in the system by nitrogen displacement for 30 minutes.

-

Recover the excess triphosgene and ethanol by distillation.

-

To the residue, add 100 mL of methyl tert-butyl ether for pulping.

-

Filter and dry the resulting solid to obtain L-glutamic acid diethyl ester hydrochloride.

HPLC Analysis

This protocol outlines a method for analyzing the purity of the synthesized product.[12]

Chromatographic Conditions:

-

Stationary Phase: Silica gel chiral column.

-

Mobile Phase: Aqueous perchloric acid solution-acetonitrile.

-

Detection Wavelength: 205 nm.

-

Column Temperature: 25 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Procedure:

-

Test Solution Preparation: Dissolve the this compound hydrochloride sample in water to a concentration of 6 mg/mL.

-

Control Solution Preparation: Precisely measure 1 mL of the test solution, place it in a 200 mL measuring flask, dilute to the mark with water, and mix thoroughly.

-

Injection: Inject 20 µL of the test solution and the control solution into the HPLC system.

-

Analysis: Record the chromatograms and calculate the content of optical isomers and impurities.

Protocol for Handling a Chemical Spill

This protocol provides a general procedure for cleaning up a spill of a solid amino acid ester hydrochloride.

Materials:

-

Spill kit containing:

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat)

-

Absorbent material (e.g., vermiculite, sand)

-

Scoop or dustpan and brush

-

Sealable waste disposal bags

-

Decontamination solution (e.g., mild detergent and water)

-

Procedure:

-

Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

-

Don PPE: Put on appropriate personal protective equipment.

-

Contain the Spill: If it is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne.

-

Absorb and Collect: Gently sweep or scoop the solid material into a sealable waste disposal bag.

-

Decontaminate: Clean the spill area with a suitable decontamination solution and wipe dry.

-

Dispose of Waste: Dispose of all contaminated materials, including PPE, in accordance with institutional and local regulations.

Mechanism of Action and Role in Research

This compound hydrochloride is known to act as a glutamate (B1630785) antagonist.[13] As an excitatory amino acid antagonist, it can block the actions of glutamate at its receptors.[7] An early study demonstrated its ability to suppress neuronal excitation in the rat striatum that is induced by cortical stimulation, suggesting a role for an excitatory amino acid like glutamate as a neurotransmitter in this pathway.[14]

The ester groups are a key feature in the structure-activity relationship of glutamate receptor ligands. The properties of the acidic terminal of such molecules are important in determining their potency as either agonists or antagonists.[10]